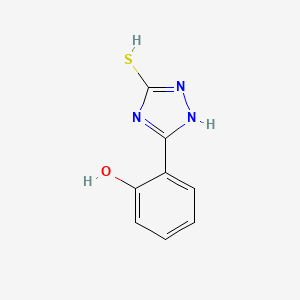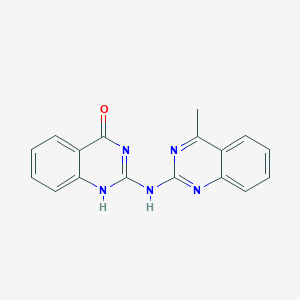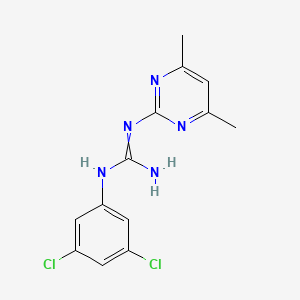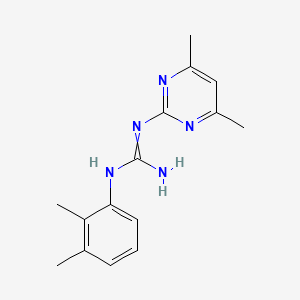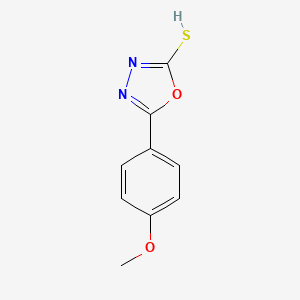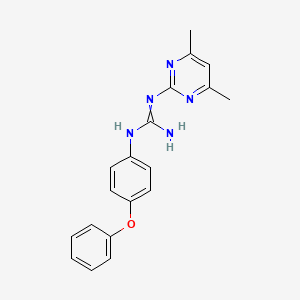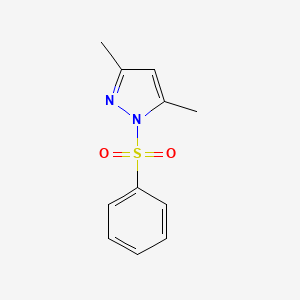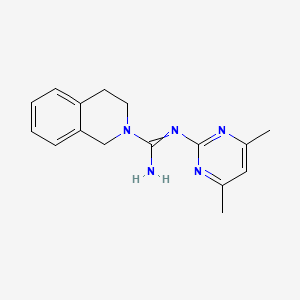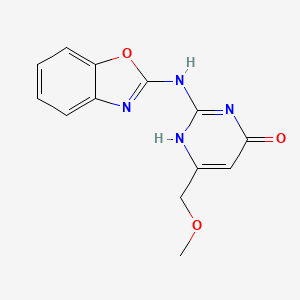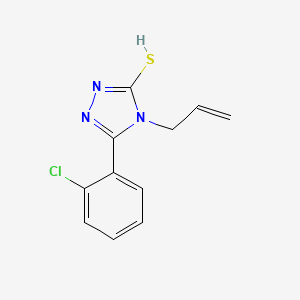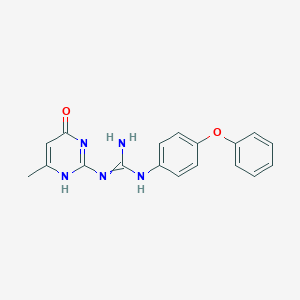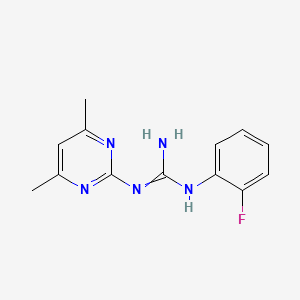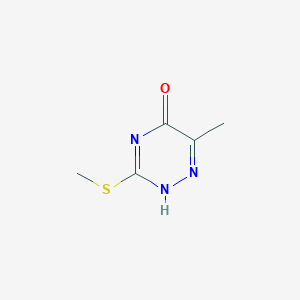
CID 286861
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 286861 is a useful research compound. Its molecular formula is C5H7N3OS and its molecular weight is 157.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 286861 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 286861 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunoprecipitation and Co-Immunoprecipitation
These columns can be used for immunoprecipitation and co-immunoprecipitation with protein A/G beads . This application is crucial in studying protein-protein interactions and identifying potential binding partners of a protein of interest.
Antibody Purification
The columns can be used for antibody purification using protein A, G, L beads . This is essential in producing high-quality antibodies for various research applications, such as Western blotting, immunohistochemistry, and flow cytometry.
Affinity Protein Purification
Affinity protein purification with beads like the EZEnrich™ Polyubiquitin Beads can be performed using these columns . This technique is used to isolate and purify a specific protein from a complex mixture, which is vital in studying the function and structure of the protein.
Protein/DNA Desalting
Protein/DNA desalting using Sephadex G25 or Sephadex G50 can be achieved with these columns . Desalting is an important step in removing small unwanted molecules, such as salts, from protein or DNA samples.
Recombinant Protein Affinity Purification
The columns can be used for recombinant protein affinity purification of proteins with polyhistidine tag, GST tag, etc . This is a common method used in the production of recombinant proteins, which are widely used in various fields of biological research.
Mass Spectrometry Workflow
Although not directly mentioned in the search results, the use of these columns could potentially be integrated into a robust, sensitive, reliable, and reproducible PaperSpray-mass spectrometry workflow for detection of illicit drugs in blood for clinical research and forensic toxicology .
Propriétés
IUPAC Name |
6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIJIPUHQPCXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 286861 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

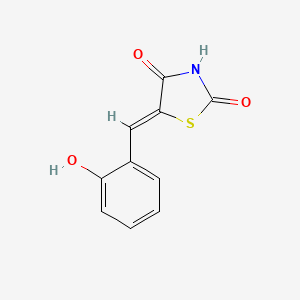
![4-{[(1E)-(4-isopropoxy-3-methoxyphenyl)methylene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B7731209.png)
